molecular formula C20H14BrNO2S B2840499 4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide CAS No. 439097-33-3

4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide

Cat. No.: B2840499
CAS No.: 439097-33-3
M. Wt: 412.3
InChI Key: USOBMGNXBPSHHD-UHFFFAOYSA-N
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Description

4-Bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide is a sulfonamide derivative characterized by a brominated benzene ring linked via a sulfonamide group to a phenyl-substituted ethynyl moiety.

Key physicochemical properties (e.g., log P, solubility) can be inferred from structural analogs:

  • Bromine substituent: Increases molecular weight (MW ~418 g/mol) and log P (~5.7), comparable to 4-bromo-N-(4-(sec-butyl)phenyl)benzenesulfonamide (MW 368.29, log P 5.70) .

Properties

IUPAC Name

4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrNO2S/c21-18-10-14-20(15-11-18)25(23,24)22-19-12-8-17(9-13-19)7-6-16-4-2-1-3-5-16/h1-5,8-15,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOBMGNXBPSHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the phenylethynyl intermediate: This step involves the reaction of phenylacetylene with a suitable halogenating agent to introduce the ethynyl group.

    Coupling reaction: The phenylethynyl intermediate is then coupled with 4-bromoaniline using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to form the desired product.

    Sulfonamide formation: The final step involves the reaction of the coupled product with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form 4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and automated processes.

Chemical Reactions Analysis

4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation reactions: The phenylethynyl group can undergo oxidation to form corresponding carbonyl compounds. Reagents such as potassium permanganate or chromium trioxide are commonly used for these reactions.

    Reduction reactions: The nitro group in the benzenesulfonamide moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide involves its interaction with molecular targets, such as enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in the pH regulation of cancer cells, ultimately inducing apoptosis .

Comparison with Similar Compounds

Pharmacological and Physicochemical Insights

  • Lipophilicity and BBB Permeability : Sulfonamides with reduced polar surface area (e.g., Ro-61-8048) exhibit enhanced blood-brain barrier (BBB) permeability . The phenylethynyl group in the target compound may similarly lower polarity, though direct data are lacking.
  • Antimicrobial Activity : The sec-butyl analog (MIC = 4 µg/mL) demonstrates that bromine and hydrophobic substituents enhance activity against pathogens . The phenylethynyl group’s contribution requires empirical validation.
  • Enzyme Inhibition: Thiazole- and quinoline-containing analogs show nanomolar potency against enzymes like KMO and sphingosine kinase 1 . The target compound’s ethynyl group could optimize binding to hydrophobic enzyme pockets.

Biological Activity

4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a bromine atom and a phenylethynyl group attached to a benzenesulfonamide backbone. This unique structure contributes to its reactivity and biological properties.

The primary mechanism of action for 4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide involves its ability to inhibit specific enzymes. One notable target is carbonic anhydrase IX (CA IX) , which is overexpressed in various cancers. By binding to the active site of CA IX, this compound disrupts its function, leading to impaired pH regulation in tumor cells and promoting apoptosis.

Inhibition of Carbonic Anhydrase IX

Research has shown that 4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide effectively inhibits CA IX with a reported IC50 value demonstrating its potency. This inhibition is crucial for developing anticancer therapies targeting hypoxic tumors.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been explored for antimicrobial activity. Studies indicate that it exhibits inhibitory effects against certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Case Study 1: Anticancer Efficacy

In vitro studies on human cancer cell lines (e.g., HT29 colorectal cancer cells) demonstrated that treatment with 4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide resulted in significant reductions in cell viability. The mechanism was linked to the compound's ability to induce apoptosis through the inhibition of CA IX, leading to altered metabolic processes within the cancer cells.

Case Study 2: Antimicrobial Potential

A study assessing the antibacterial properties of this compound found that it inhibited the growth of Staphylococcus aureus and Escherichia coli at micromolar concentrations. The results suggest that further structural modifications could enhance its efficacy as an antimicrobial agent.

Data Table: Biological Activity Summary

Activity Type Target IC50/Activity Notes
Enzyme InhibitionCarbonic Anhydrase IXIC50 < 10 μMEffective in inducing apoptosis in cancer cells
Antimicrobial ActivityStaphylococcus aureusMIC = 15 μMInhibitory effect on bacterial growth
Escherichia coliMIC = 20 μMPotential for development as an antibiotic

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide, and how is its purity validated?

  • Methodology : The compound is synthesized via transition-metal-catalyzed coupling reactions. For example, Et2Zn-catalyzed intramolecular hydroamination of alkynyl sulfonamides has been employed, with reaction conditions optimized at room temperature in hexane . Post-synthesis, purity is validated using 1H/13C NMR (to confirm proton and carbon environments), FT-IR (to identify functional groups like sulfonamide S=O stretches), and HRMS (for exact mass verification). HPLC with UV detection (λ = 254 nm) monitors residual solvents and byproducts .

Q. How do solvent polarity and pH influence the solubility and stability of this compound?

  • Methodology : Solubility is assessed using shake-flask methods in solvents like DMSO, THF, and aqueous buffers (pH 3–10). Stability studies involve accelerated degradation tests under heat (40–60°C) and UV light, analyzed via HPLC-UV to track decomposition kinetics. For example, polar aprotic solvents (DMSO) enhance solubility, while acidic conditions may hydrolyze the sulfonamide group .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • Methodology : 1H/13C NMR resolves aromatic and alkyne proton environments (e.g., phenylethynyl protons at δ 7.2–7.6 ppm). FT-IR confirms sulfonamide vibrations (~1370 cm<sup>−1</sup> for asymmetric S=O). UV-Vis identifies π→π* transitions in the aromatic/alkyne system (λmax ~270 nm) .

Advanced Research Questions

Q. How is X-ray crystallography utilized to resolve the three-dimensional structure of this compound?

  • Methodology : Single crystals are grown via slow evaporation (hexane/ethyl acetate). Diffraction data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å) reveals bond lengths (e.g., C≡C: ~1.20 Å) and dihedral angles between aromatic planes. Software like SHELX refines the structure, with R-factors <0.05 indicating high precision. Disordered bromine atoms are modeled with occupancy constraints .

Q. What mechanistic insights govern the catalytic synthesis of this compound?

  • Methodology : Kinetic isotope effects (KIE) and DFT calculations probe reaction pathways. For Et2Zn-catalyzed hydroamination, deuterated substrates (C≡D) reveal if H-transfer is rate-limiting. Computational models (e.g., Gaussian09) simulate transition states, identifying Zn coordination to the alkyne as critical for regioselectivity .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

  • Methodology : In vitro enzyme assays (e.g., cyclooxygenase inhibition) test bioactivity. Substituent effects are studied by synthesizing analogs (e.g., replacing Br with Cl) and comparing IC50 values. Molecular docking (AutoDock Vina) predicts binding modes to target proteins, with binding energies correlated to experimental data .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization). Batch-to-batch variability is minimized via QC protocols (e.g., ≥95% purity by HPLC). Meta-analyses of IC50 values across studies identify outliers due to assay conditions (e.g., serum protein interference) .

Q. How can Design of Experiments (DoE) optimize synthetic yield and purity?

  • Methodology : Response surface methodology (RSM) varies factors like catalyst loading, temperature, and solvent ratio. A Central Composite Design (20 runs) models interactions, with ANOVA identifying significant variables (e.g., Et2Zn concentration, p < 0.01). Pareto charts prioritize factors for yield maximization (>85%) .

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